1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 171084-93-8 . It has a molecular weight of 194.66 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinecarbonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H .Physical and Chemical Properties Analysis
This compound is a white to yellow to brown solid . and should be stored in a refrigerator . The shipping temperature is room temperature .Scientific Research Applications
Synthesis of Alkaloids and Natural Products
1,2,3,4-Tetrahydroisoquinoline derivatives serve as starting materials or intermediates in the synthesis of various natural products and alkaloids. For example, they have been used in the synthesis of lamellarin G trimethyl ether and lamellarin U, highlighting their importance in the efficient introduction of acid-sensitive protecting groups under conditions that are less harsh than those required for classical reactions like the Bischler-Napieralski reaction (J. Liermann & T. Opatz, 2008).
Heterocyclic Chemistry
These compounds are also pivotal in the synthesis of a wide range of heterocyclic compounds, which are crucial for drug development. For instance, the reactivity of tetrahydroisoquinoline derivatives towards various reagents has been studied to synthesize tetrahydropyrimido[4,5-b]-quinoline derivatives, further demonstrating their versatility in creating compounds with potential antimicrobial activity (Y. M. Elkholy & M. A. Morsy, 2006).
Asymmetric Synthesis and Catalysis
In the field of asymmetric synthesis, these derivatives are essential for the enantioselective synthesis of compounds. A noteworthy application is in the preparation of benzylisoquinolines and tetrahydroprotoberberines, crucial structures in various bioactive molecules and pharmaceuticals, showcasing the role of tetrahydroisoquinoline derivatives in facilitating asymmetric transfer hydrogenation (Nancy Blank & T. Opatz, 2011).
Electrocatalytic Applications
Furthermore, derivatives of tetrahydroisoquinoline have been explored for their potential in electrocatalytic applications, such as the reduction of carbon dioxide, showcasing their utility beyond pharmaceuticals and into materials science and environmental chemistry (A.G.M.Mostafa Hossain, T. Nagaoka, & K. Ogura, 1997).
Novel Synthetic Methodologies
The chemical framework of tetrahydroisoquinoline derivatives enables the development of novel synthetic methodologies. For example, the one-pot synthesis of substituted cinnoline and benzo[h]cinnoline derivatives from these precursors demonstrates the compound's role in creating complex heterocyclic systems, which could have implications in drug discovery and development (M. A. Gomaa, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a part of a large group of natural products known as isoquinoline alkaloids . These compounds, including this compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that these compounds interact with their targets in a way that results in a wide range of biological activities .
Biochemical Pathways
It is known that these compounds can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that these compounds are stored in a refrigerator, indicating that they may be sensitive to temperature .
Result of Action
It is known that these compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of these compounds .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions It is known that THIQ based compounds, including this compound, have diverse biological activities against various pathogens and disorders .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPVBTMLJVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626582 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171084-93-8 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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